4-Methyl-1-oxa-6lambda6-thiaspiro[2.4]heptane 6,6-dioxide
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Overview
Description
4-Methyl-1-oxa-6lambda6-thiaspiro[24]heptane 6,6-dioxide is a spirocyclic compound characterized by a unique structure that includes both oxygen and sulfur atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-oxa-6lambda6-thiaspiro[2.4]heptane 6,6-dioxide typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the use of metal-catalyzed oxidative cyclization, where starting materials such as 2-hydroxy-N-(4-hydroxyphenyl)acetamide are converted into the desired spirocyclic compound . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis techniques that ensure consistent quality and yield. Techniques such as continuous flow synthesis and batch processing can be employed to produce large quantities of the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-oxa-6lambda6-thiaspiro[2.4]heptane 6,6-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like zinc in acetic acid for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives of the original compound .
Scientific Research Applications
4-Methyl-1-oxa-6lambda6-thiaspiro[2.4]heptane 6,6-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-1-oxa-6lambda6-thiaspiro[2.4]heptane 6,6-dioxide involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Ethyl 4-methyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide
- Methyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide
Uniqueness
4-Methyl-1-oxa-6lambda6-thiaspiro[2.4]heptane 6,6-dioxide is unique due to its specific spirocyclic structure and the presence of both oxygen and sulfur atoms within the ring system. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
4-methyl-1-oxa-6λ6-thiaspiro[2.4]heptane 6,6-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3S/c1-5-2-10(7,8)4-6(5)3-9-6/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIMTXFOFJFAEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)CC12CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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